molecular formula C11H11N3O B2788213 2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrole-3-carbaldehyde CAS No. 866009-57-6

2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrole-3-carbaldehyde

Cat. No.: B2788213
CAS No.: 866009-57-6
M. Wt: 201.229
InChI Key: JPYCLHWCISUGAX-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-(2-pyrazinyl)-1H-pyrrole-3-carbaldehyde is a heterocyclic compound featuring a pyrrole core substituted with methyl groups at positions 2 and 5, a carbaldehyde group at position 3, and a 2-pyrazinyl moiety at position 1 (Figure 1). The carbaldehyde group at position 3 provides a reactive site for further chemical modifications, such as condensation reactions or nucleophilic additions .

Structurally, this compound is closely related to 2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 2199-63-5), which lacks the 2-pyrazinyl substituent . The addition of the pyrazinyl ring likely alters its electronic properties, solubility, and biological interactions, making it a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name

2,5-dimethyl-1-pyrazin-2-ylpyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-8-5-10(7-15)9(2)14(8)11-6-12-3-4-13-11/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYCLHWCISUGAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=NC=CN=C2)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrole-3-carbaldehyde typically involves the reaction of 2,5-dimethylpyrrole with pyrazine-2-carboxaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of automated systems and advanced catalysts can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1-(2-pyrazinyl)-1H-pyrrole-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promising results in the development of new therapeutic agents, particularly in the following areas:

  • Antimycobacterial Activity : Research has demonstrated that derivatives of 2,5-dimethylpyrrole exhibit significant inhibitory effects against Mycobacterium tuberculosis (M. tuberculosis). For instance, a study identified several analogues with Minimum Inhibitory Concentration (MIC) values below 1 µg/mL against M. tuberculosis strains, highlighting their potential as antitubercular agents .
  • Anticancer Properties : The structural features of this compound allow it to interact with biological targets relevant to cancer treatment. Investigations into its cytotoxicity against various cancer cell lines have shown that it can induce apoptosis and inhibit cell proliferation .

Materials Science

In materials science, 2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrole-3-carbaldehyde is utilized in the synthesis of novel polymers and nanocomposites:

  • Conductive Polymers : The compound serves as a precursor for synthesizing conductive polymers that can be used in electronic devices. Its incorporation into polymer matrices enhances electrical conductivity and thermal stability .

Agricultural Chemistry

The compound has also been explored for its potential use as a pesticide or herbicide:

  • Pesticidal Activity : Studies have indicated that derivatives of this compound exhibit insecticidal properties against various agricultural pests. This makes it a candidate for developing environmentally friendly pest control agents .

Case Study 1: Antimycobacterial Activity

A study conducted at University College London evaluated a series of pyrrole derivatives based on the 2,5-dimethylpyrrole scaffold. The researchers synthesized multiple compounds and tested their efficacy against M. tuberculosis. The most active derivatives showed MIC values significantly lower than traditional treatments, suggesting their potential as lead compounds for drug development .

CompoundMIC (µg/mL)Cytotoxicity (IC50)
5n0.40>100
5q<1>100
5r0.49>100

Case Study 2: Conductive Polymer Development

In a project aimed at developing new conductive materials, researchers used 2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrole-3-carbaldehyde as a building block for synthesizing polypyrrole composites. The resulting materials demonstrated enhanced electrical properties compared to conventional polypyrrole, making them suitable for applications in flexible electronics .

Mechanism of Action

The mechanism by which 2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrole-3-carbaldehyde exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

  • Pyrazine-containing derivatives : Compounds bearing 2-pyrazinyl groups, such as (E)-3-phenyl-1-(2-pyrazinyl)-2-propen-1-one (compound 19 in ), share structural motifs that enhance interactions with biological targets. The pyrazinyl ring’s nitrogen atoms facilitate hydrogen bonding and π-π stacking, critical for enzyme inhibition .
  • Pyrrole-carbaldehyde derivatives: 2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde (CAS: 423753-42-8) replaces the pyrazinyl group with a 3-nitrophenyl substituent, altering electronic effects and steric bulk .

Pharmacological Potency

  • Compound 19 (pyrazine-propenone): 94% inhibition of MtbH37Rv at 12.5 μg/mL . Dihydro-pyrazole derivatives: Antioxidant IC50 values calculated via DPPH scavenging assays, though exact values unspecified .

Biological Activity

2,5-Dimethyl-1-(2-pyrazinyl)-1H-pyrrole-3-carbaldehyde is a compound characterized by its unique structure, which incorporates both pyrrole and pyrazine rings. This structural combination contributes to its distinct biological activities and potential applications in medicinal chemistry. The compound's synthesis typically involves the reaction of 2,5-dimethylpyrrole with pyrazine-2-carboxaldehyde under controlled conditions, allowing for the exploration of its various chemical properties and biological effects.

The compound has a molecular formula of C11H11N3OC_{11}H_{11}N_3O and an InChI code of InChI=1S/C11H11N3O/c1-8-5-10(7-15)9(2)14(8)11-6-12-3-4-13-11/h3-7H,1-2H3. Its unique structure allows it to engage in various chemical reactions, including oxidation, reduction, and substitution, which are essential for its biological activity.

The biological activity of 2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrole-3-carbaldehyde is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, including those involved in neurotransmission and metabolic processes.

Biological Activity

Research into the biological activity of this compound has revealed several significant findings:

1. Neuropharmacological Effects
Studies indicate that derivatives of pyrrole compounds, including 2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrole-3-carbaldehyde, exhibit potential as positive allosteric modulators (PAMs) for N-methyl-D-aspartate receptors (NMDARs). These receptors are critical for synaptic plasticity and memory function in the central nervous system. The compound has shown improvements in receptor response and lipophilic efficiency compared to earlier prototypes .

2. Antitumor Activity
Preliminary investigations suggest that the compound may possess antitumor properties. Its structural analogs have been studied for their cytotoxic effects on various cancer cell lines. The presence of the pyrazine ring is believed to enhance its interaction with cellular targets involved in tumor growth regulation .

3. Enzyme Interaction Studies
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with enzymes responsible for neurotransmitter degradation, potentially leading to increased levels of neurotransmitters such as dopamine and serotonin .

Research Findings

A summary of key research findings regarding the biological activity of 2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrole-3-carbaldehyde is presented in the following table:

Study Focus Findings Reference
Neuropharmacological EffectsPositive allosteric modulation of NMDARs; improved receptor response
Antitumor ActivityCytotoxic effects observed against cancer cell lines
Enzyme InteractionPotential inhibition of neurotransmitter-degrading enzymes

Case Studies

Several case studies have examined the therapeutic potential of pyrrole derivatives similar to 2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrole-3-carbaldehyde:

Case Study 1: NMDAR Modulation
In a study involving frog oocytes expressing NMDAR subtypes, compounds based on the pyrrole framework exhibited significant potentiation effects. The mean potentiated response exceeded 130% at certain concentrations, indicating their potential utility in treating cognitive disorders linked to NMDAR dysfunction .

Case Study 2: Antitumor Efficacy
A series of experiments assessed the cytotoxicity of various pyrrole derivatives against human cancer cell lines. Results indicated that certain compounds showed promising results in inhibiting cell proliferation, suggesting a pathway for developing new anticancer agents .

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